molecular formula C13H9BrN2O3 B5723287 N-(3-bromophenyl)-3-nitrobenzamide

N-(3-bromophenyl)-3-nitrobenzamide

Cat. No. B5723287
M. Wt: 321.13 g/mol
InChI Key: JNAUOCDRHXZHDA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of N-(3-bromophenyl)-3-nitrobenzamide and its analogs often involves direct functionalization of the benzamide moiety, where halogenation and nitration reactions are crucial steps. An example includes the synthesis and characterization of related nitrobenzamide derivatives, where halogens play a significant role in the molecular structure and reactivity, illustrating the synthetic pathways for such compounds (He, Yang, Hou, Teng, & Wang, 2014).

Molecular Structure Analysis

The molecular structure of this compound derivatives has been extensively studied using X-ray crystallography, revealing diverse three-dimensional framework structures. These structures are significantly influenced by N-H...O, C-H...O hydrogen bonding, and π-π stacking interactions, as observed in isomeric N-(iodophenyl)nitrobenzamides (Wardell, Low, Skakle, & Glidewell, 2006).

Chemical Reactions and Properties

This compound and similar compounds participate in various chemical reactions, including nucleophilic substitution and rearrangement processes. These reactions are crucial for further functionalization and the synthesis of novel derivatives with potential biological and industrial applications (Guerrera, Salerno, Lamartina, & Spinelli, 1995).

Physical Properties Analysis

The physical properties of this compound derivatives, such as melting points, solubility, and crystal structure, are determined by their molecular architecture. X-ray diffraction studies provide insights into their crystalline structures, showing the influence of intermolecular interactions on packing and stability. These studies help in understanding the material properties and their potential applications (Saeed, Hussain, & Bolte, 2010).

Chemical Properties Analysis

The chemical properties of this compound, including reactivity, stability, and interaction with other chemical species, are influenced by the nitro and bromophenyl groups. These functional groups impact the electron distribution within the molecule, affecting its reactivity patterns, as highlighted in studies focusing on electronic structure and magnetism (Poulten et al., 2013).

Scientific Research Applications

Vibrational Spectroscopy and Electronic Properties

N-(4-Bromophenyl)-4-nitrobenzamide, a compound structurally similar to N-(3-bromophenyl)-3-nitrobenzamide, has been analyzed using FTIR and FT-Raman spectroscopy. This research presents a comparative study of vibrational frequencies and intensity using methods like B3PW91, MPW1PW91, and B3LYP/6-311G (d, p). The study's findings include the calculation of hyperpolarizability, suggesting potential applications in electro-optical fields. Additionally, the docking results indicate the compound's effectiveness as an antibacterial drug (Dwivedi & Kumar, 2019).

Crystallography and Framework Structures

Research on isomeric N-(iodophenyl)nitrobenzamides, which are related to this compound, demonstrates varied three-dimensional framework structures. These structures are linked by different types of hydrogen bonds and interactions, like iodo...carbonyl and iodo...nitro interactions. This study provides insight into the structural diversity and potential applications of these compounds in materials science (Wardell et al., 2006).

Anticonvulsant Properties

Compounds like N-(5-ethyl-[1,3,4]-thiadiazole-2-yl)-2-nitrobenzamide, which share a structural resemblance with this compound, have shown promising results as anticonvulsants. These studies emphasize the potential of similar nitrobenzamide derivatives in developing new anticonvulsant drugs (Sych et al., 2018).

Spectroscopic Properties and DFT Investigations

N,N-Diacylaniline derivatives, including N-(4-nitrobenzamide)-N-(2-Methoxy-phenyl)-4-bromobenzamide, have been characterized by FTIR and NMR techniques. Density functional theory (DFT) calculations have been employed to understand the geometric and electronic properties of these compounds, indicating their potential in various chemical and pharmaceutical applications (Al‐Sehemi, Abdul-Aziz Al-Amri, & Irfan, 2017).

Antibacterial and Antiviral Activities

Various nitrobenzamide derivatives, including N-phenylbenzamide compounds, have been synthesized and evaluated for their antibacterial and antiviral activities. These studies highlight the potential of nitrobenzamide derivatives, like this compound, in developing new antibacterial and antiviral agents (Ravichandiran, Premnath, & Vasanthkumar, 2015); (Ji et al., 2013), (Ji et al., 2013).

Mechanism of Action

If the compound has a biological effect, the mechanism of action would be studied. This could involve looking at how the compound interacts with biological molecules, and what changes it induces .

Safety and Hazards

This would involve studying the compound’s toxicity and potential health effects, as well as any precautions that need to be taken when handling it .

Future Directions

This would involve discussing potential future research directions, such as new synthetic routes to the compound, new applications for the compound, or new reactions that the compound might undergo .

properties

IUPAC Name

N-(3-bromophenyl)-3-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9BrN2O3/c14-10-4-2-5-11(8-10)15-13(17)9-3-1-6-12(7-9)16(18)19/h1-8H,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNAUOCDRHXZHDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NC2=CC(=CC=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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